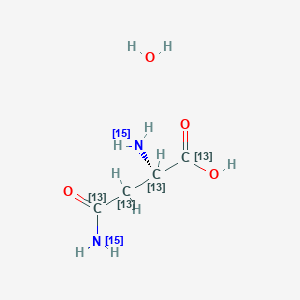
Thulium(III) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium(III) oxalate is a chemical compound composed of thulium and oxalate ions. It has the chemical formula ( \text{Tm}_2(\text{C}_2\text{O}_4)_3 ). Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Méthodes De Préparation
Thulium(III) oxalate can be synthesized through several methods:
Reaction of Thulium(III) Chloride with Dimethyl Oxalate: An aqueous solution of thulium(III) chloride is reacted with a benzene solution of dimethyl oxalate to form this compound hydrate.
Thermal Decomposition: The pentahydrate form of this compound can be decomposed by heat to obtain the dihydrate, which is further heated to produce thulium(III) oxide.
Analyse Des Réactions Chimiques
Thulium(III) oxalate undergoes various chemical reactions:
Decomposition: Heating this compound pentahydrate results in the formation of thulium(III) oxide.
Reaction with Hydrochloric Acid: This compound reacts with hydrochloric acid to form thulium(III) chloride and oxalic acid.
Applications De Recherche Scientifique
Thulium(III) oxalate has several applications in scientific research:
Low Radiation Detection: Thulium emits blue light upon excitation in flat panel screens and under X-ray bombardment, making it useful in low radiation detection for badges and similar uses.
High Purity Forms: High purity, submicron, and nanopowder forms of this compound are considered for various advanced applications.
Mécanisme D'action
The mechanism of action of thulium(III) oxalate involves its ability to emit light upon excitation. This property is utilized in applications such as low radiation detection. The molecular targets and pathways involved in this process are related to the excitation and emission of light by thulium ions .
Comparaison Avec Des Composés Similaires
Thulium(III) oxalate can be compared with other thulium compounds:
Thulium(III) Chloride: Similar to this compound, thulium(III) chloride is used in various applications, including as a precursor for other thulium compounds.
Thulium(III) Fluoride: This compound is used in optical materials and has different properties compared to this compound.
Thulium(III) Nitrate: Used in similar applications as this compound but has different chemical properties.
This compound stands out due to its specific applications in low radiation detection and its unique light-emitting properties.
Propriétés
Formule moléculaire |
C6H6O12Tm2 |
|---|---|
Poids moléculaire |
607.97 g/mol |
Nom IUPAC |
oxalic acid;thulium |
InChI |
InChI=1S/3C2H2O4.2Tm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
Clé InChI |
MIUIFFSRAZCVOZ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tm].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)










![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)


